N-(2,5-dimethylphenyl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-17-6-9-20(10-7-17)22(28-13-11-27(4)12-14-28)16-25-23(29)24(30)26-21-15-18(2)5-8-19(21)3/h5-10,15,22H,11-14,16H2,1-4H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHFYZXESMMVCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)C)C)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide, also known by its chemical structure and CAS number 676348-65-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Characteristics
- Molecular Weight : Approximately 342.49 g/mol
- Solubility : Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities, primarily in the following areas:
-
Antimicrobial Activity :
- Preliminary studies have shown that derivatives of this compound possess significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 8.34 µM, indicating potent activity compared to standard antibiotics like ciprofloxacin .
- Cytotoxicity :
- Neuropharmacological Effects :
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity, leading to cell lysis.
- Modulation of Neurotransmitter Systems : The piperazine ring may interact with serotonin and dopamine receptors, influencing mood and anxiety levels.
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of synthesized derivatives against clinical isolates of S. aureus and E. coli. The results demonstrated that certain derivatives exhibited superior antibacterial properties compared to traditional antibiotics, suggesting their potential as new drug candidates .
Study 2: Cytotoxicity Assessment
In another study focusing on cytotoxicity, the hemolytic activity was assessed using a standard hemolysis assay. The results indicated that while some derivatives showed effective antibacterial action, they maintained low levels of hemolysis, supporting their safety for further development .
Data Table
| Property | Value |
|---|---|
| Molecular Weight | 342.49 g/mol |
| Solubility | DMSO, Ethanol |
| MIC against S. aureus | 8.34 µM |
| Hemolysis Percentage | 4.35% - 15.48% |
Comparison with Similar Compounds
Example Compound: 5-(4-(2,3-dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide (, Compound 11c)
Key Differences :
- The target compound’s methylated piperazine may reduce metabolic oxidation compared to Compound 11c’s chlorinated phenylpiperazine , which is prone to dehalogenation .
Piperidine-Based Analogs
Example Compound: N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methylphenyl)methyl]ethanediamide ()
Key Differences :
- The piperazine in the target compound provides two nitrogen atoms, enabling stronger hydrogen bonding compared to the piperidine in ’s analog.
- The sulfonyl group in ’s compound may improve solubility but reduce membrane permeability relative to the target’s methylated aryl groups .
Research Findings and Implications
Physicochemical Properties
- Lipophilicity (LogP) : The target compound’s methyl groups likely increase LogP compared to chlorine-substituted analogs (e.g., Compound 11c), favoring blood-brain barrier penetration .
- Metabolic Stability : Methylation on the piperazine and phenyl rings may reduce CYP450-mediated metabolism relative to halogenated or sulfonated analogs .
Hypothesized Pharmacological Profiles
- Target Compound: Potential for dual receptor modulation (e.g., 5-HT1A/D2) due to piperazine flexibility and aryl group interactions.
- Compound 11c: Likely dopamine D3/D2 selectivity due to the dichlorophenyl-quinolinyl motif, as seen in antipsychotic agents .
- Compound : Possible protease or kinase inhibition via sulfonyl group interactions, though with reduced CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
